molecular formula C12H10F3N3 B8376419 1,2-Benzenediamine, N1-2-pyridinyl-4-(trifluoromethyl)-

1,2-Benzenediamine, N1-2-pyridinyl-4-(trifluoromethyl)-

Cat. No. B8376419
M. Wt: 253.22 g/mol
InChI Key: XVAAIUIRXJNZHS-UHFFFAOYSA-N
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Patent
US06713482B2

Procedure details

A mixture of 2-nitro-N-(2-pyridyl)-4-trifluoromethylaniline (1.00 g, 3.5 mmol), 5% palladium on carbon (0.23 g) and methanol (50 ml) was stirred under a hydrogen atmosphere for 100 min. The mixture was filtered through a pad of celite and the filtrate was concentrated to dryness to give 0.75 g (85%) of the titled compound as yellow brown solids. 1H-NMR (CDCl3) δ: 8.19 (1H, ddd, J=5.1, 1.8, 0.7 Hz), 7.49 (1H, ddd, J=8.3, 7.0, 1.8 Hz), 7.35 (1H, d, J=7.7 Hz), 7.05-7.01 (2H, m), 6.76 (1H, ddd, J=7.0, 5.1, 1.1 Hz), 6.55 (1H, ddd, J=8.3, 1.1, 0.7 Hz), 6.31 (1H, br.s), 3.98 (2H, br.s).
Name
2-nitro-N-(2-pyridyl)-4-trifluoromethylaniline
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.23 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:16]=[C:15]([C:17]([F:20])([F:19])[F:18])[CH:14]=[CH:13][C:5]=1[NH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=1)([O-])=O>[Pd].CO>[NH2:1][C:4]1[CH:16]=[C:15]([C:17]([F:20])([F:18])[F:19])[CH:14]=[CH:13][C:5]=1[NH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=1

Inputs

Step One
Name
2-nitro-N-(2-pyridyl)-4-trifluoromethylaniline
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(NC2=NC=CC=C2)C=CC(=C1)C(F)(F)F
Name
Quantity
0.23 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
was stirred under a hydrogen atmosphere for 100 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness

Outcomes

Product
Details
Reaction Time
100 min
Name
Type
product
Smiles
NC1=C(NC2=NC=CC=C2)C=CC(=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.75 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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